2-Chloro-4-cyclopropoxy-3-nitropyridine
CAS No.:
Cat. No.: VC19834841
Molecular Formula: C8H7ClN2O3
Molecular Weight: 214.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClN2O3 |
|---|---|
| Molecular Weight | 214.60 g/mol |
| IUPAC Name | 2-chloro-4-cyclopropyloxy-3-nitropyridine |
| Standard InChI | InChI=1S/C8H7ClN2O3/c9-8-7(11(12)13)6(3-4-10-8)14-5-1-2-5/h3-5H,1-2H2 |
| Standard InChI Key | XZOUDQAOJQIRGM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1OC2=C(C(=NC=C2)Cl)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 2-chloro-4-cyclopropoxy-3-nitropyridine (C₈H₇ClN₂O₃) features a pyridine core with three distinct substituents:
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Chlorine at position 2: This electron-withdrawing group enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic substitution reactions .
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Nitro group at position 3: The nitro group (-NO₂) introduces strong electron-withdrawing effects, stabilizing the aromatic system and directing further functionalization.
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Cyclopropoxy group at position 4: The cyclopropane ring introduces steric bulk and unique electronic effects due to its strained geometry, which can modulate solubility and interaction with biological targets.
The bond lengths and angles in analogous compounds, such as 2-chloro-4-methyl-3-nitropyridine, reveal that substituents significantly alter the pyridine ring’s geometry. For instance, the mean C-C bond distance in the pyridine ring of 2-chloro-4-methyl-3-nitropyridine is 1.387 Å, slightly shorter than unsubstituted pyridine (1.394 Å) . Similarly, the C-Cl and C-O bond lengths in 2-chloro-4-cyclopropoxy-3-nitropyridine are expected to deviate from typical values due to electronic interactions between substituents.
Synthesis and Optimization
Precursor Preparation
The synthesis of nitropyridine derivatives typically begins with functionalized pyridine precursors. A patented method for preparing 4-chloro-2-amino-3-nitropyridine involves nitration of 4-chloro-2-aminopyridine using a nitrating mixture (HNO₃/H₂SO₄) . For 2-chloro-4-cyclopropoxy-3-nitropyridine, the cyclopropoxy group can be introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
Key Steps:
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Chlorination: Starting with 2-aminopyridine, chlorination at position 4 using phosphorus oxychloride (POCl₃) yields 4-chloro-2-aminopyridine .
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Nitration: Subsequent nitration with fuming nitric acid introduces the nitro group at position 3 .
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Cyclopropoxy Introduction: Reaction with cyclopropanol under basic conditions (e.g., K₂CO₃) replaces the chlorine at position 4 with a cyclopropoxy group.
Optimization Challenges:
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Impurity Control: Prior art reports dipyridine impurities during precursor synthesis, necessitating careful temperature control and solvent selection .
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Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates for SNAr reactions involving cyclopropanol.
Physicochemical Properties
The cyclopropoxy group likely reduces crystallinity compared to methyl-substituted analogs, enhancing solubility in organic solvents.
Spectroscopic Analysis
FTIR and Raman Signatures:
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Nitro Group: Strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
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Cyclopropoxy C-O: Expected at ~1250 cm⁻¹, overlapping with pyridine ring vibrations.
NMR Data (Predicted):
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¹H NMR: Cyclopropane protons resonate as a multiplet at δ 0.5–1.0 ppm; pyridine H-5 and H-6 appear downfield (δ 8.5–9.5 ppm).
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¹³C NMR: Nitro-bearing carbon at ~150 ppm, chlorine-bearing carbon at ~140 ppm .
Reactivity and Functionalization
Electrophilic Substitution
The nitro group deactivates the pyridine ring, directing incoming electrophiles to positions 5 and 6. For example, nitration would require harsh conditions (e.g., oleum) due to the ring’s reduced electron density .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-chloro-4-cyclopropoxy-3-aminopyridine—a potential intermediate for pharmaceuticals.
Nucleophilic Aromatic Substitution
The chlorine at position 2 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions. For instance, reaction with morpholine in DMF at 80°C replaces chlorine with a morpholino group .
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